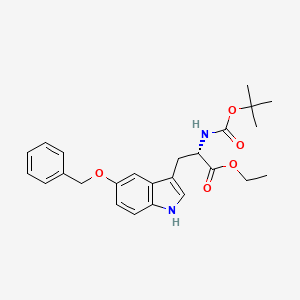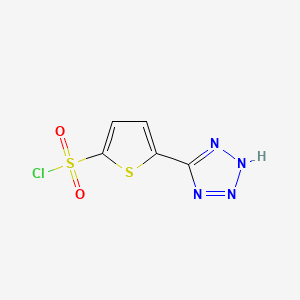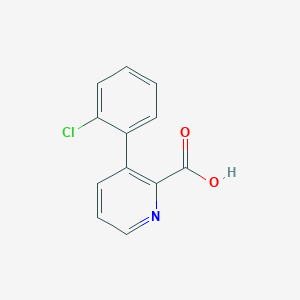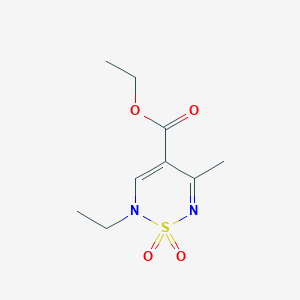![molecular formula C12H14BrNO3 B1393300 Methyl 4-[(2-bromobutanoyl)amino]benzoate CAS No. 1282969-26-9](/img/structure/B1393300.png)
Methyl 4-[(2-bromobutanoyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[(2-bromobutanoyl)amino]benzoate is a chemical compound with the empirical formula C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol . It is a solid compound with the following structural formula: O=C(OC)C₁=C(C=CC=C₁)NC(C(Br)CC)=O . This compound belongs to the class of esters and contains both an aromatic benzene ring and an amide functional group.
Aplicaciones Científicas De Investigación
Synthesis of Amino Acid and Peptide Derivatives :
- Methyl 4-[(2-bromobutanoyl)amino]benzoate has been used in the efficient synthesis of N-phthaloylated amino acids and peptide derivatives. This process is significant for racemization-free phthaloylation, applicable to alpha-amino acids, dipeptides, and similar compounds (Casimir, Guichard, & Briand, 2002).
Applications in Sugar Chemistry :
- In carbohydrate research, derivatives of Methyl 4-[(2-bromobutanoyl)amino]benzoate have been used in the synthesis of complex sugar molecules like d-forosamine, showcasing its utility in the field of organic synthesis (Baer & Hanna, 1981).
Synthesis of β-Amino Acid Derivatives :
- The compound has been instrumental in the diastereoselective alkylation of 3-Aminobutanoic Acid, demonstrating its role in creating enantiomerically pure amino acid derivatives (Estermann & Seebach, 1988).
Photopolymerization Applications :
- Methyl 4-[(2-bromobutanoyl)amino]benzoate derivatives have been explored in the field of photopolymerization. For example, its alkoxyamine derivatives have been used as photoiniferters in nitroxide-mediated photopolymerization, highlighting its potential in material science and polymer chemistry (Guillaneuf et al., 2010).
Synthesis of Complex Heterocyclic Systems :
- It has been employed in synthesizing complex heterocyclic systems, such as the production of various substituted pyrimidinones and pyrazolones. This demonstrates its utility in the creation of novel compounds with potential biological activities (Shah, 2013).
Organic Synthesis and Crystallography :
- The compound's derivatives have been used in organic synthesis, leading to the discovery of novel amino acid components in substances like bestatin, which are important in enzymatic studies and crystallography (Nakamura et al., 1976).
Polymer Research :
- Methyl 4-[(2-bromobutanoyl)amino]benzoate cation radical salts have been found to be effective initiators for the polymerization of cyclohexene oxide, indicating its relevance in polymer research and development (Abu-Abdoun & Ledwith, 2007).
Propiedades
IUPAC Name |
methyl 4-(2-bromobutanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-10(13)11(15)14-9-6-4-8(5-7-9)12(16)17-2/h4-7,10H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKGHATRZANBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-bromobutanoyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)
![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)


![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)


![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)

